N-benzyl-1-(1-phenyl-1H-tetrazol-5-yl)cyclopentanamine
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Overview
Description
N-benzyl-1-(1-phenyl-1H-tetrazol-5-yl)cyclopentanamine is a complex organic compound featuring a cyclopentanamine core substituted with a benzyl group and a phenyl-tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(1-phenyl-1H-tetrazol-5-yl)cyclopentanamine typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Cyclopentanamine Formation: The cyclopentanamine core can be prepared through the reduction of a cyclopentanone derivative.
Benzylation: The final step involves the benzylation of the cyclopentanamine with a benzyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the tetrazole ring, potentially converting it into an amine.
Substitution: The phenyl and benzyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, N-benzyl-1-(1-phenyl-1H-tetrazol-5-yl)cyclopentanamine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may serve as a ligand for studying receptor interactions due to its tetrazole moiety, which can mimic the carboxylate group in biological systems.
Medicine
In medicinal chemistry, the compound’s structure suggests potential as a pharmacophore for the development of new drugs, particularly those targeting central nervous system disorders or as anti-inflammatory agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or mechanical properties, leveraging its unique structural features.
Mechanism of Action
The mechanism of action of N-benzyl-1-(1-phenyl-1H-tetrazol-5-yl)cyclopentanamine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring can engage in hydrogen bonding and electrostatic interactions, while the benzyl and phenyl groups can participate in hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-1-(1H-tetrazol-5-yl)cyclopentanamine: Lacks the phenyl group, which may affect its binding affinity and specificity.
1-(1-phenyl-1H-tetrazol-5-yl)cyclopentanamine: Lacks the benzyl group, potentially altering its pharmacokinetic properties.
N-benzyl-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexanamine: Features a cyclohexane ring instead of a cyclopentane ring, which may influence its conformational flexibility and reactivity.
Uniqueness
N-benzyl-1-(1-phenyl-1H-tetrazol-5-yl)cyclopentanamine is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of both benzyl and phenyl-tetrazole groups allows for diverse interactions and reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C19H21N5 |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-benzyl-1-(1-phenyltetrazol-5-yl)cyclopentan-1-amine |
InChI |
InChI=1S/C19H21N5/c1-3-9-16(10-4-1)15-20-19(13-7-8-14-19)18-21-22-23-24(18)17-11-5-2-6-12-17/h1-6,9-12,20H,7-8,13-15H2 |
InChI Key |
BDAKFTCQMJVENG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=NN=NN2C3=CC=CC=C3)NCC4=CC=CC=C4 |
Origin of Product |
United States |
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